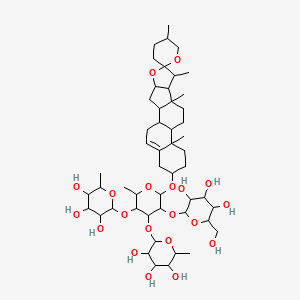
2',3',5'-Tri-O-benzoyl-2'C-methyl-5-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine is a synthetic nucleoside analog It is characterized by the presence of benzoyl groups at the 2’, 3’, and 5’ positions, a methyl group at the 2’C position, and another methyl group at the 5 position of the uridine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine typically involves the protection of the hydroxyl groups of uridine with benzoyl groups. This can be achieved through the reaction of uridine with benzoyl chloride in the presence of a base such as pyridine. The methylation at the 2’C and 5 positions can be accomplished using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the uridine base.
Reduction: Reduced forms of the compound with the removal of benzoyl groups.
Substitution: Substituted uridine derivatives with different functional groups replacing the benzoyl groups.
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acids and influencing genetic expression.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism by which 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine exerts its effects involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. The molecular targets include enzymes involved in nucleic acid replication and repair, such as DNA polymerases and RNA polymerases.
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-fluorouridine
- 2’,3’,5’-Tri-O-benzoyl-6-methyl-5-azacytidine
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
Uniqueness
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation at the 2’C and 5 positions differentiates it from other nucleoside analogs, potentially enhancing its stability and activity in biological systems.
Propiedades
Fórmula molecular |
C32H28N2O9 |
|---|---|
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
[3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H28N2O9/c1-20-18-34(31(39)33-26(20)35)30-32(2,43-29(38)23-16-10-5-11-17-23)25(42-28(37)22-14-8-4-9-15-22)24(41-30)19-40-27(36)21-12-6-3-7-13-21/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39) |
Clave InChI |
YUMCRUPNMSNHRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12104279.png)





![2-[5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B12104309.png)
![Methyl 4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12104313.png)
![(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12104341.png)


![4,7-Dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12104367.png)
![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid](/img/structure/B12104368.png)
![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12104369.png)
